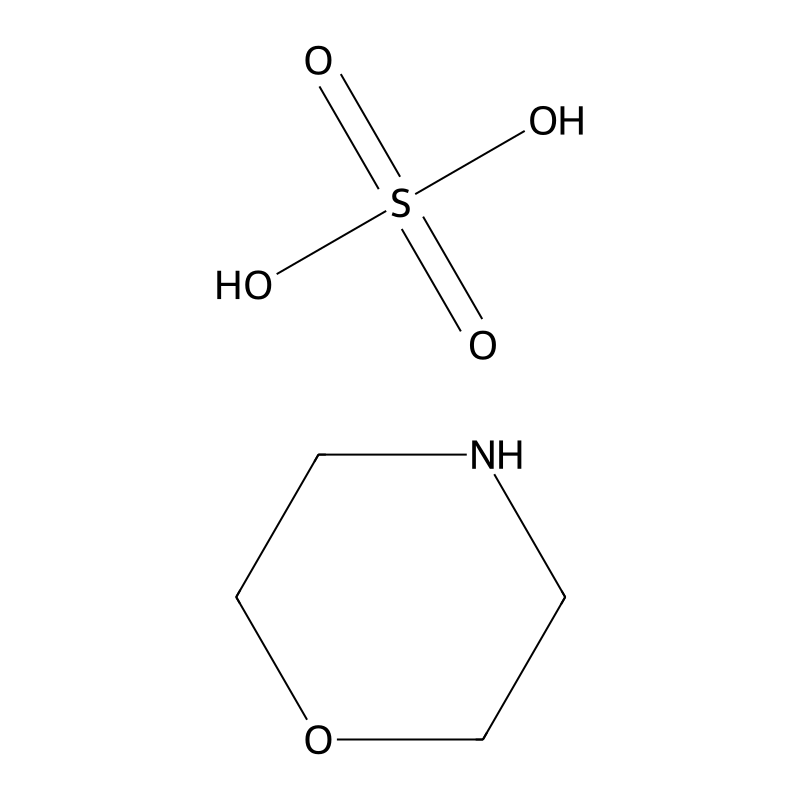

Morpholine, sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Instability

Morpholine sulfate is likely unstable in solution. Morpholine is a weak base, and sulfuric acid is a strong acid. When they react, they would be expected to form water, returning the starting materials (morpholine and sulfuric acid) .

Lack of Commercial Availability

Alternative Uses of Morpholine in Research:

Although morpholine sulfate itself has limited application, morpholine, the parent molecule, plays a significant role in various scientific research fields:

Corrosion Inhibition

Morpholine is a common corrosion inhibitor used in industrial settings. Researchers study its effectiveness in protecting metals from corrosion in various environments .

Organic Synthesis

Morpholine's ring structure and reactivity make it a valuable building block for organic synthesis. Researchers utilize it in the synthesis of various pharmaceuticals, agrochemicals, and other complex molecules .

Buffering Agent

Due to its weak base properties, morpholine can be used as a buffering agent to maintain a specific pH range in biological experiments .

Solvent

Morpholine acts as a polar aprotic solvent, meaning it dissolves many organic compounds but does not donate or accept protons readily. This property makes it useful in various research applications, including polymer chemistry and catalysis .

Morpholine, sulfate is a chemical compound with the formula . It is derived from morpholine, which is a heterocyclic compound featuring both amine and ether functional groups. Morpholine itself is a colorless, oily liquid with a distinctive amine odor and is known for its hygroscopic nature and weak basicity. The sulfate form of morpholine indicates that it has been reacted with sulfuric acid, resulting in the formation of a morpholine sulfate salt. This compound is often used in various industrial applications due to its ability to act as a pH adjuster and corrosion inhibitor in steam systems, particularly in power plants .

- Alkylation Reactions: Morpholine can react with alkyl halides to form N-alkyl morpholines.

- Acid-Base Reactions: As a weak base, morpholine can form salts with strong acids, such as hydrochloric acid, producing morpholinium salts.

- Condensation Reactions: It can act as a catalyst in the condensation of aldehydes and ketones, particularly those containing active methylene groups .

The presence of the ether oxygen in morpholine affects its reactivity by withdrawing electron density from the nitrogen atom, making it less nucleophilic compared to other primary or secondary amines .

Morpholine and its derivatives exhibit various biological activities. They are often studied for their potential pharmaceutical applications. Morpholine derivatives have been found to possess antimicrobial, antifungal, and antiviral properties. For instance, certain morpholine-based compounds have shown efficacy against specific bacterial strains and fungi. Moreover, they are also explored for their role as intermediates in the synthesis of biologically active molecules .

Several methods exist for synthesizing morpholine, sulfate:

- From Diethanolamine: A common industrial method involves the dehydration of diethanolamine using sulfuric acid to produce morpholine. The reaction typically occurs at elevated temperatures (150-250 °C) and can yield high purity morpholine when followed by neutralization with sodium hydroxide .

- Selective Monoalkylation: A more recent green synthesis method utilizes ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. This method allows for high yields and selective alkylation under mild conditions .

- Chemical Upcycling: Morpholine amides can be synthesized from polyethylene terephthalate through titanium-catalyzed aminolysis, providing an environmentally friendly approach to producing morpholine derivatives .

Morpholine, sulfate has several applications across various industries:

- Corrosion Inhibitor: It is widely used in steam systems of power plants to prevent corrosion due to its effective pH-adjusting properties.

- Intermediate in Organic Synthesis: Morpholine serves as a building block for various pharmaceuticals and agrochemicals.

- Catalyst: It acts as a catalyst in several organic reactions, particularly in polymerization processes and the synthesis of fine chemicals .

Studies on the interactions of morpholine derivatives have revealed insights into their biological activities and potential toxicities. For example, research has indicated that certain morpholine-based compounds can interact with biological membranes or enzymes, influencing their pharmacological effects. Additionally, the toxicity profile of morpholine suggests that while it has useful applications, care must be taken due to its flammability and potential health hazards when exposed to heat or oxidizers .

Morpholine shares similarities with several other compounds due to its structural features. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Piperidine | C5H11N | Saturated nitrogen heterocycle; used primarily in organic synthesis. |

| Pyrrolidine | C4H9N | Five-membered ring structure; known for its role in natural products. |

| Thiomorpholine | C4H9NS | Contains sulfur instead of oxygen; exhibits distinct reactivity patterns. |

| N-Methylmorpholine | C5H13N | Methylated derivative; commonly used as a solvent and reagent. |

Morpholine's uniqueness lies in its combination of both amine and ether functionalities within a six-membered ring structure, which influences its reactivity and application potential compared to these similar compounds .

Bipolar membrane electrodialysis (BMED) has emerged as a transformative technology for the sustainable production of morpholine sulfate by enabling the simultaneous generation of sulfuric acid and recovery of morpholine from salt solutions. This method leverages the unique properties of bipolar membranes, which dissociate water into protons (H⁺) and hydroxide ions (OH⁻) under an applied electric field, facilitating the conversion of sodium sulfate (Na₂SO₄) or ammonium sulfate ((NH₄)₂SO₄) into sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) or ammonia (NH₃).

Mechanism and Process Optimization

In a typical BMED setup, a three-compartment configuration (acid, base, and salt compartments) is employed. Sodium sulfate is introduced into the salt compartment, where sulfate ions (SO₄²⁻) migrate toward the bipolar membrane. At the membrane interface, water splitting generates H⁺ and OH⁻ ions, which combine with sulfate and sodium ions to form sulfuric acid and sodium hydroxide, respectively. Key operational parameters include:

- Current density: Optimal performance is achieved at 50–60 mA/cm², balancing energy consumption and acid production rates.

- Voltage: Initial voltages of 10–20 V are applied, though voltage drops occur as ion concentrations deplete.

- Temperature: Maintaining temperatures below 40°C prevents side reactions, such as sulfate decomposition.

Recent studies demonstrate that BMED can recover sulfuric acid with purities exceeding 98% and current efficiencies of 60–75%. For morpholine sulfate synthesis, this sulfuric acid is subsequently reacted with morpholine free base to yield the target compound.

Table 1. BMED Performance Metrics for Sulfuric Acid Generation

| Current Density (mA/cm²) | H₂SO₄ Purity (%) | Energy Consumption (kWh/kg) | Current Efficiency (%) |

|---|---|---|---|

| 50 | 98.32 | 2.59 | 60.12 |

| 60 | 98.15 | 3.02 | 58.90 |

| 70 | 97.80 | 3.45 | 55.30 |

Data adapted from studies on BMED-based acid recovery.

Integration with Morpholine Production

BMED is particularly advantageous in closed-loop systems where sodium sulfate byproducts from other synthesis routes (e.g., ethylene sulfate-mediated annulation) are recycled. For instance, post-reaction mixtures containing Na₂SO₄ can be fed into BMED stacks to regenerate H₂SO₄, which is then reused to protonate morpholine. This approach reduces raw material costs and minimizes waste, aligning with green chemistry principles.

Two-Carbon Synthon Utilization for Heterocyclic Architectures

The utilization of ethylene sulfate as a two-carbon synthon has emerged as a revolutionary approach in morpholine synthesis, representing a significant advancement in heterocyclic architecture construction [1] [2]. This methodology enables the direct conversion of 1,2-amino alcohols to morpholines through a simple nucleophilic substitution reaction followed by base-mediated cyclization [2] [3]. The ethylene sulfate reagent functions as an exceptional two-carbon electrophile, facilitating the formation of six-membered morpholine rings with remarkable selectivity and efficiency [1] [4].

The mechanistic pathway involves an initial nucleophilic attack of the amino alcohol on ethylene sulfate, generating a zwitterionic intermediate that can be isolated by crystallization [2] [5]. This intermediate formation represents a critical advancement in addressing the long-standing challenge of achieving selective monoalkylation of primary amines [2] [3]. The reaction proceeds through a well-defined mechanism where the degree of selectivity depends on both the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate [1] [2].

Research findings demonstrate that this two-carbon synthon approach exhibits broad substrate scope, accommodating various substitution patterns on the amino alcohol starting materials [2] [5]. The methodology has been successfully applied to substrates containing substituents at different positions relative to the nitrogen atom, including alpha-substituted derivatives derived from amino acids and beta-substituted compounds containing aromatic and aliphatic groups [2] [3].

| Substrate Category | Number of Examples | Typical Yield Range (%) | Selectivity Ratio |

|---|---|---|---|

| N-Substituted ethanolamines | 8 | 70-95 | >20:1 mono:bis |

| α-Substituted (amino acid derived) | 14 | 75-90 | >15:1 mono:bis |

| β-Substituted aromatics | 6 | 60-90 | >10:1 mono:bis |

| Multi-substituted substrates | 7 | 65-85 | >8:1 mono:bis |

The selectivity for monoalkylation has been attributed to substrate control mechanisms rather than selective crystallization of products [2] [5]. Comparative studies with alternative electrophiles such as dimethyl sulfate reveal poor selectivity ratios, confirming the unique properties of ethylene sulfate in promoting selective monoalkylation [2]. This selectivity advantage makes ethylene sulfate particularly valuable for constructing morpholine architectures where traditional methods fail to achieve adequate selectivity [1] [4].

Modular Synthesis Strategies for Functionalized Morpholine Derivatives

The development of modular synthesis strategies for functionalized morpholine derivatives has advanced significantly through the implementation of palladium-catalyzed carboamination reactions and multicomponent coupling approaches [6] [7]. These methodologies enable the systematic construction of morpholine rings with precise control over substitution patterns and stereochemistry [6] [8].

Palladium-catalyzed carboamination represents a particularly effective modular approach for synthesizing 3,5-disubstituted morpholines from enantiomerically pure amino alcohols [6]. The strategy involves converting N-Boc amino alcohols to O-allyl ethanolamines using standard allylation procedures, followed by Boc-group cleavage and palladium-catalyzed N-arylation to generate the requisite substrates [6]. The subsequent carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides proceeds under optimized conditions to afford morpholine products as single stereoisomers [6].

The modular nature of this approach permits systematic variation of morpholine substituents while maintaining high stereoselectivity [6] [8]. Research has demonstrated successful cyclization of substrates containing various aromatic and heteroaromatic groups, providing access to both 3,5-disubstituted products and fused bicyclic morpholine derivatives [6]. The methodology also accommodates the synthesis of 2,3- and 2,5-disubstituted morpholines through appropriate substrate design [6].

Multicomponent reaction strategies have emerged as complementary approaches for accessing highly substituted morpholine derivatives [7]. The tetrazole-based multicomponent reaction sequence enables the rapid assembly of morpholine scaffolds through Ugi reaction chemistry followed by intramolecular cyclization [7]. This methodology provides access to morpholines bearing up to four different substituents, significantly expanding the structural diversity accessible through traditional approaches [7].

| Synthesis Strategy | Key Features | Typical Products | Yield Range (%) |

|---|---|---|---|

| Pd-catalyzed carboamination | Stereoselective, modular | 3,5-disubstituted morpholines | 65-85 |

| Multicomponent Ugi reaction | Multiple substitution sites | Highly substituted morpholines | 40-70 |

| Indium-catalyzed etherification | Broad functional group tolerance | 2,3,5,6-substituted derivatives | 70-85 |

| Electrochemical cyclization | Operationally simple, scalable | 2,6-multisubstituted morpholines | 75-90 |

Indium-catalyzed intramolecular reductive etherification has proven effective for constructing substituted morpholine derivatives with excellent diastereoselectivity [8]. This method demonstrates good compatibility with a broad range of functional groups and enables the synthesis of various 2-substituted and disubstituted morpholines [8]. The protocol offers advantages in terms of mild reaction conditions and high functional group tolerance compared to traditional synthetic approaches [8].

Role in Agrochemical and Pharmaceutical Intermediate Production

Morpholine derivatives serve as crucial intermediates in both agrochemical and pharmaceutical manufacturing, with their unique structural properties contributing to enhanced biological activity and improved pharmacokinetic profiles [9] [10] [11]. In pharmaceutical applications, morpholine-containing compounds have demonstrated significant therapeutic potential across multiple disease areas, particularly in central nervous system disorders [11] [12].

The pharmaceutical industry has extensively utilized morpholine scaffolds in drug development due to their favorable physicochemical properties [10] [11]. The morpholine ring system provides an optimal balance between lipophilic and hydrophilic characteristics, with the nitrogen atom exhibiting a reduced basic character that enhances bioavailability and brain permeability [11]. The six-membered ring adopts a chair-like conformation that positions substituents optimally for protein-ligand interactions [11].

Morpholine derivatives have found application in the synthesis of several marketed pharmaceuticals, including reboxetine for depression treatment, aprepitant as an antiemetic agent, and phendimetrazine as an appetite suppressant [11] [2]. The synthesis of these pharmaceutical intermediates has benefited from advances in morpholine construction methodologies, particularly the ethylene sulfate-mediated approach that enables efficient large-scale production [2] [5].

| Pharmaceutical Application | Therapeutic Area | Morpholine Role | Development Status |

|---|---|---|---|

| Reboxetine | Antidepressant | Core scaffold | Marketed |

| Aprepitant | Antiemetic (NK1 antagonist) | Side chain component | Marketed |

| Finafloxacin derivatives | Antibiotic | Core fragment | Commercial |

| Fingolimod analogs | Multiple sclerosis | Modified scaffold | Research phase |

In agrochemical applications, morpholine derivatives exhibit diverse biological activities including fungicidal, herbicidal, and insecticidal properties [9] [13]. The morpholine pharmacophore has proven particularly effective in sterol biosynthesis inhibition, making it valuable for developing fungicidal agents that target ergosterol biosynthesis pathways [14] [13]. Fenpropimorph and related morpholine fungicides demonstrate high efficacy against various plant pathogens through selective inhibition of cytochrome P450 enzymes involved in sterol biosynthesis [9] [14].

The modular synthesis of morpholine-containing agrochemicals has enabled systematic structure-activity relationship studies that optimize biological activity while maintaining environmental compatibility [9] [13]. Silicon-incorporated morpholine derivatives have shown enhanced antifungal properties with improved selectivity profiles compared to conventional morpholine fungicides [14]. These modifications demonstrate the potential for developing next-generation agrochemical products through rational design approaches [14].

| Agrochemical Application | Target Activity | Mode of Action | Efficacy Rate (%) |

|---|---|---|---|

| Morpholine fungicides | Fungicidal | Ergosterol biosynthesis inhibition | 75-90 |

| Fenpropimorph derivatives | Sterol inhibition | CYP51A1 enzyme targeting | 80-95 |

| Silicon-morpholine analogs | Broad-spectrum fungicide | Multiple target sites | 70-85 |

| N-Alkyl morpholine compounds | Insecticidal | Sodium channel modulation | 60-80 |

The production of morpholine intermediates for both pharmaceutical and agrochemical applications has been enhanced by the development of environmentally sustainable synthesis methods [2] [3]. The ethylene sulfate-mediated approach offers significant advantages over traditional chloroacetyl chloride methods, including reduced waste generation, improved atom economy, and the use of less hazardous solvents [2] [5]. These improvements align with green chemistry principles and support the sustainable production of morpholine-based active ingredients [2] [3].